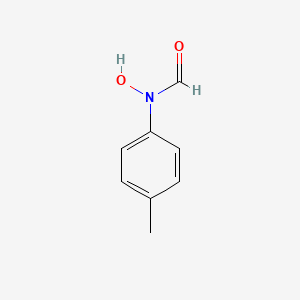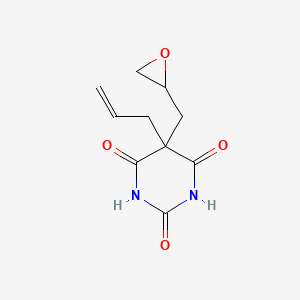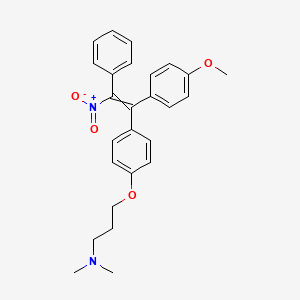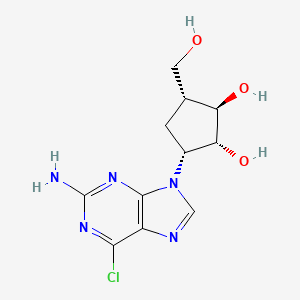
Carbocyclic-6-chloro ara-guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbocyclic-6-chloro ara-guanosine is a synthetic nucleoside analogue. It is structurally similar to natural nucleosides but contains a carbocyclic ring instead of the typical ribose or deoxyribose sugar. This modification imparts unique properties to the compound, making it a subject of interest in medicinal chemistry, particularly for its potential antiviral and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic-6-chloro ara-guanosine typically involves multiple steps, starting from a suitable carbocyclic precursor. One common route includes the following steps:
Formation of the Carbocyclic Ring: The carbocyclic ring is synthesized through cyclization reactions involving appropriate starting materials such as cyclopentene derivatives.
Introduction of the Guanine Base: The guanine base is introduced through nucleophilic substitution reactions. This step often involves the use of protected guanine derivatives to ensure selective reactions.
Chlorination: The 6-chloro group is introduced via chlorination reactions, typically using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Deprotection: Any protecting groups used during the synthesis are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Industrial processes often use optimized temperatures, pressures, and catalysts to increase yield and purity.
Purification: Advanced purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbocyclic-6-chloro ara-guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts or under thermal conditions.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Products with various functional groups replacing the 6-chloro group.
Scientific Research Applications
Carbocyclic-6-chloro ara-guanosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound for studying nucleoside analogues.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and RNA.
Medicine: Explored for its potential antiviral and anticancer properties. It can inhibit viral replication and interfere with cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of carbocyclic-6-chloro ara-guanosine involves its incorporation into DNA or RNA, where it can:
Inhibit DNA/RNA Synthesis: By acting as a chain terminator, it prevents the elongation of nucleic acid chains.
Interfere with Enzymatic Activity: Inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases.
Induce Apoptosis: Trigger programmed cell death in cancer cells by disrupting critical cellular processes.
Comparison with Similar Compounds
Carbocyclic-6-chloro ara-guanosine can be compared with other nucleoside analogues, such as:
Gemcitabine: Another nucleoside analogue used in cancer treatment. Unlike this compound, gemcitabine contains a ribose sugar.
Cytarabine: Used in the treatment of leukemia. It has a similar mechanism of action but differs in its sugar moiety and halogen substitution.
Clofarabine: A purine nucleoside analogue with potent anticancer activity. It differs in its sugar and base modifications.
This compound is unique due to its carbocyclic ring, which imparts stability and resistance to enzymatic degradation, making it a promising candidate for further research and development.
Properties
CAS No. |
75797-17-0 |
|---|---|
Molecular Formula |
C11H14ClN5O3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
(1R,2R,3R,5R)-3-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14ClN5O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H2,13,15,16)/t4-,5-,7-,8-/m1/s1 |
InChI Key |
YPNCGBSKCXEJKT-SJNFNFGESA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
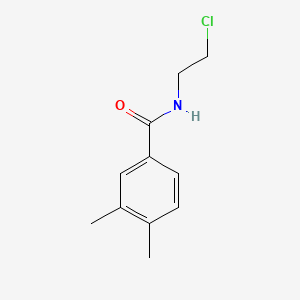
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
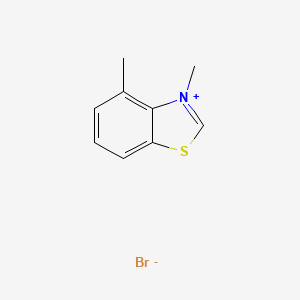
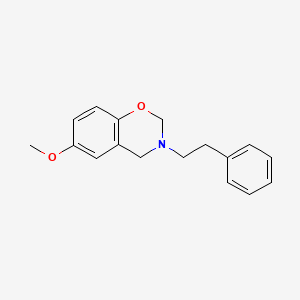
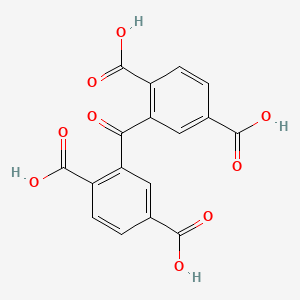
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
